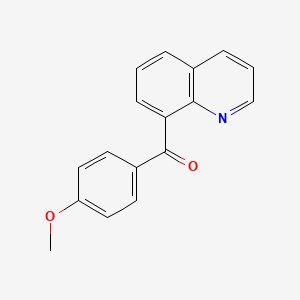

8-(4-Methoxybenzoyl)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H13NO2 |

|---|---|

Molecular Weight |

263.29 g/mol |

IUPAC Name |

(4-methoxyphenyl)-quinolin-8-ylmethanone |

InChI |

InChI=1S/C17H13NO2/c1-20-14-9-7-13(8-10-14)17(19)15-6-2-4-12-5-3-11-18-16(12)15/h2-11H,1H3 |

InChI Key |

OLOIQPLYGONWFQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=CC3=C2N=CC=C3 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the precise structure of organic molecules in solution. Through the analysis of 1D and 2D NMR spectra, a complete assignment of all proton and carbon signals in 8-(4-Methoxybenzoyl)quinoline can be achieved, confirming its molecular framework.

The ¹H and ¹³C NMR spectra of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveal a distinct set of signals corresponding to each unique hydrogen and carbon atom in the molecule. rsc.org The chemical shifts (δ), reported in parts per million (ppm), are indicative of the local electronic environment of each nucleus.

The ¹H NMR spectrum exhibits signals in both the aromatic and aliphatic regions. The protons of the quinoline (B57606) and methoxybenzoyl rings resonate in the downfield region (typically δ 7.0-9.0 ppm), with their specific shifts and coupling patterns providing information about their relative positions. The methoxy (B1213986) group's protons appear as a characteristic singlet in the upfield region (around δ 3.8-4.0 ppm). rsc.org

The ¹³C NMR spectrum complements the proton data, showing distinct signals for each carbon atom. The carbonyl carbon of the benzoyl group is typically observed at a significant downfield shift (around δ 190-200 ppm), a characteristic feature of ketones. The carbons of the aromatic rings and the methoxy group also have predictable chemical shift ranges. rsc.orgrsc.org

A detailed assignment of the ¹H and ¹³C NMR chemical shifts for this compound is presented in the interactive data table below.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Quinoline H-2 | 8.9 - 9.2 (dd) | 150 - 152 |

| Quinoline H-3 | 7.4 - 7.6 (dd) | 121 - 123 |

| Quinoline H-4 | 8.1 - 8.3 (dd) | 136 - 138 |

| Quinoline H-5 | 7.7 - 7.9 (d) | 128 - 130 |

| Quinoline H-6 | 7.5 - 7.7 (t) | 126 - 128 |

| Quinoline H-7 | 7.9 - 8.1 (d) | 129 - 131 |

| Methoxybenzoyl H-2'/H-6' | 7.8 - 8.0 (d) | 132 - 134 |

| Methoxybenzoyl H-3'/H-5' | 6.9 - 7.1 (d) | 113 - 115 |

| Methoxy OCH₃ | 3.8 - 4.0 (s) | 55 - 56 |

| Carbonyl C=O | - | 195 - 198 |

| Quinoline C-4a | - | 129 - 131 |

| Quinoline C-8a | - | 148 - 150 |

| Methoxybenzoyl C-1' | - | 130 - 132 |

| Methoxybenzoyl C-4' | - | 163 - 165 |

Note: The chemical shift values are approximate and can vary slightly depending on the solvent and experimental conditions. The assignments are based on general principles of NMR spectroscopy and data from related quinoline derivatives. researchgate.netuncw.edu

While 1D NMR provides essential information, 2D NMR techniques are indispensable for unambiguously connecting the atoms within the molecular structure. weebly.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in the COSY spectrum identify protons that are coupled to each other, typically on adjacent carbon atoms. This is crucial for tracing the connectivity of the protons within the quinoline and methoxybenzoyl ring systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to, providing a direct bridge between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH couplings). columbia.eduyoutube.com HMBC is instrumental in piecing together the entire molecular puzzle, for instance, by showing a correlation between the protons on the methoxybenzoyl ring and the carbonyl carbon, and between the quinoline protons and the carbon atoms of the benzoyl group. This confirms the connection between the quinoline and methoxybenzoyl moieties.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY and its counterpart, NOESY (Nuclear Overhauser Effect Spectroscopy), provide information about the spatial proximity of protons. science.gov Cross-peaks in a ROESY spectrum indicate that two protons are close to each other in space, even if they are not directly connected through bonds. This is particularly useful for determining the preferred conformation of the molecule, such as the relative orientation of the quinoline and methoxybenzoyl rings. mdpi.com

Through a combined analysis of these 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved. science.govlew.ro

Comprehensive 1H and 13C NMR Chemical Shift Assignments

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in this compound.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. mdpi.com The resulting spectrum displays a series of absorption bands, with the position and intensity of each band being characteristic of a specific functional group.

For this compound, the FTIR spectrum provides clear evidence for its key structural features:

C=O Stretch: A strong, sharp absorption band is expected in the region of 1650-1680 cm⁻¹, which is characteristic of the carbonyl group (C=O) of the benzoyl ketone. lew.ro

C-O-C Stretch: The methoxy group gives rise to characteristic asymmetric and symmetric stretching vibrations of the C-O-C bond, typically appearing in the range of 1250-1000 cm⁻¹.

Aromatic C=C and C-H Stretches: The quinoline and benzene (B151609) rings will show a series of sharp bands corresponding to C=C stretching vibrations within the rings (around 1600-1450 cm⁻¹) and C-H stretching vibrations (above 3000 cm⁻¹). researchgate.net

C-N Stretch: The C-N stretching vibration of the quinoline ring is also expected to appear in the fingerprint region of the spectrum.

The interactive data table below summarizes the expected characteristic FTIR absorption bands for this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (Methoxy) | 2850 - 2960 | Medium |

| Carbonyl (C=O) Stretch | 1650 - 1680 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O-C Asymmetric Stretch | 1200 - 1275 | Strong |

| C-O-C Symmetric Stretch | 1000 - 1075 | Medium |

| C-N Stretch | 1300 - 1360 | Medium |

Raman spectroscopy is a complementary technique to FTIR that also provides information about the vibrational modes of a molecule. mdpi.com It relies on the inelastic scattering of monochromatic light. While some vibrations are strong in FTIR, others are more prominent in Raman spectra, providing a more complete vibrational picture.

For this compound, the Raman spectrum would be particularly useful for observing:

Aromatic Ring Vibrations: The symmetric "breathing" modes of the quinoline and benzene rings often give rise to strong and sharp Raman signals, providing a distinct fingerprint of the aromatic system. nih.gov

The combination of FTIR and Raman spectroscopy offers a comprehensive vibrational analysis of this compound, confirming the presence of its key functional groups and providing a unique spectral fingerprint. nih.govtu-chemnitz.de

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In this technique, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound, high-resolution mass spectrometry (HRMS) would be employed to precisely determine its molecular weight. The expected monoisotopic mass can be calculated from its chemical formula (C₁₇H₁₃NO₂). The experimentally determined mass from HRMS should match the theoretical mass with a very high degree of accuracy (typically within a few parts per million), which provides unambiguous confirmation of the molecular formula. rsc.orgmdpi.com

Furthermore, the fragmentation pattern observed in the mass spectrum can offer additional structural information. The molecule may fragment at its weakest bonds upon ionization, leading to the formation of characteristic fragment ions. For example, cleavage of the bond between the carbonyl group and the quinoline ring or the loss of the methoxy group could be observed, further corroborating the proposed structure.

Based on a comprehensive search of available scientific literature, detailed experimental and computational data specifically for the compound This compound are not publicly available. While research exists for various isomers and derivatives of methoxybenzoyl quinolines, the specific structural and spectroscopic analyses requested—including High-Resolution Mass Spectrometry (HRMS), single-crystal X-ray crystallography, and correlative computational studies—could not be located for this compound itself.

Therefore, it is not possible to generate an article with the requested detailed research findings and data tables for the specified sections. Information available for related compounds, such as 3-(4-Methoxybenzoyl)quinoline or 8-Methoxy-4-(4-methoxyphenyl)quinoline, cannot be used as a substitute, as the structural differences would make the data scientifically inaccurate for the target molecule.

Computational and Theoretical Investigations of 8 4 Methoxybenzoyl Quinoline and Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of 8-(4-methoxybenzoyl)quinoline.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing the B3LYP functional with various basis sets like 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. kuleuven.be This process involves finding the minimum energy conformation of the molecule. uctm.edu

In a study of a related compound, 8-methoxy-4-(4-methoxyphenyl)quinoline, X-ray crystallography revealed that the quinoline (B57606) motif is nearly flat. researchgate.net The methoxyphenyl group is positioned at a significant dihedral angle of 62.17(1)° relative to the quinoline plane. researchgate.net The methoxy (B1213986) groups themselves are almost coplanar with their respective phenyl rings. researchgate.net Such computational and experimental structural analyses are crucial for understanding the molecule's physical and chemical behavior. uctm.edumdpi.com

The electronic structure, which describes the arrangement and energies of electrons within the molecule, is also determined through DFT. researchgate.net This information is fundamental to understanding the molecule's reactivity and spectroscopic properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. scirp.orgirjweb.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating charge transfer within the molecule. scirp.orgirjweb.com For a series of 8-hydroxyquinoline (B1678124) derivatives, the HOMO-LUMO energy gaps were found to be in the range of 2.491 eV to 2.743 eV, indicating high reactivity. mdpi.com In these derivatives, the HOMO is typically located on the quinoline and 1,4-quinone parts, while the LUMO is mainly on the 1,4-naphthoquinone (B94277) and the benzene (B151609) ring of the quinoline. mdpi.com

The HOMO-LUMO energy gap is also used to calculate various reactivity descriptors that quantify the molecule's stability and reactivity. scirp.orgirjweb.com

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. irjweb.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. irjweb.com |

| Energy Gap (ΔE) | Energy difference between HOMO and LUMO | A smaller gap indicates higher chemical reactivity and lower kinetic stability. scirp.orgirjweb.com |

Electrostatic Potential Surfaces and Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. frontiersin.orgsapub.org It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential), prone to nucleophilic attack. frontiersin.orgscirp.org In many quinoline derivatives, negative potential regions are often found around electronegative atoms like oxygen and nitrogen. frontiersin.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify a molecule's reactivity. chalcogen.ro These descriptors provide valuable insights into the chemical behavior of the molecule. scirp.org

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of an atom's ability to attract electrons. chalcogen.ro |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to charge transfer. scirp.orgchalcogen.ro A higher value indicates lower reactivity. irjweb.com |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; a higher value indicates higher reactivity. irjweb.comchalcogen.ro |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ is the chemical potential, μ ≈ -χ) | Measures the propensity of a species to accept electrons. frontiersin.orgchalcogen.ro |

These descriptors have been successfully used to analyze the reactivity of various quinoline derivatives, showing them to be good electron acceptors with high reactivity. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. This technique allows for the exploration of the conformational landscape of a molecule, providing insights into its flexibility and the different shapes it can adopt. volkamerlab.org

For quinoline derivatives, MD simulations can be employed to understand how the molecule behaves in a biological environment, such as near a protein target. nih.gov The simulations can reveal stable conformations and the energetic barriers between them. By simulating the molecule in a solvent, such as water, a more realistic representation of its behavior in a biological system can be achieved. bonvinlab.orgplos.org The analysis of MD trajectories can include monitoring the root-mean-square deviation (RMSD) to assess conformational stability and identifying key intermolecular interactions. nih.govbonvinlab.org

In Silico Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods can be used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. mdpi.comresearchgate.net These in silico predictions are valuable for confirming the structure of synthesized compounds by comparing the calculated spectra with experimental data. mdpi.com

For instance, theoretical IR spectra can be calculated and then scaled by a factor (e.g., 0.964) to better match the experimental spectrum. mdpi.com The vibrational frequencies are assigned to specific molecular motions, such as the stretching of C-H and C=O bonds. mdpi.com Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method and show good correlation with experimental values. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Physicochemical Descriptors

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ajrconline.org The fundamental principle is that the structural properties of a molecule determine its activity. ajrconline.org

In QSAR studies of quinoline derivatives, various physicochemical descriptors are calculated for each molecule. dergipark.org.trdergipark.org.tr These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), hydrophobic (e.g., logP), or steric in nature. dergipark.org.trresearchgate.net Multiple Linear Regression (MLR) is a common statistical method used to build the QSAR model, which correlates these descriptors with biological activity (e.g., anti-proliferative or anti-inflammatory activity). dergipark.org.trresearchgate.net

Such models can help in understanding which molecular properties are important for a specific biological activity and can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. ajrconline.orgnih.gov For some quinolinequinone derivatives, QSAR studies have shown that parameters like the electrophilicity index, electronegativity, and molecular hardness/softness are strongly related to their biological activities. dergipark.org.tr

Coordination Chemistry and Metal Complexation of 8 4 Methoxybenzoyl Quinoline Ligands

Ligand Design Principles and Chelation Properties of Benzoyl-Quinoline Scaffolds

The design of ligands based on the quinoline (B57606) framework is rooted in the well-established coordination properties of 8-substituted quinoline derivatives, such as the archetypal 8-hydroxyquinoline (B1678124) (oxine). rroij.comscirp.org The fundamental design principle involves the positioning of a donor atom at the 8-position of the quinoline ring, which, in conjunction with the quinoline's nitrogen atom (at position 1), creates a stable five-membered chelate ring upon coordination to a metal ion. rroij.com This bidentate chelation is a powerful strategy for forming thermodynamically stable metal complexes.

In the case of 8-(4-Methoxybenzoyl)quinoline, the ligand functions as a bidentate N,O-donor. The two coordination sites are:

The nitrogen atom of the quinoline ring.

The oxygen atom of the carbonyl group in the benzoyl moiety.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically follows established procedures in coordination chemistry. The general method involves the reaction of the ligand with a suitable metal salt, often a halide (e.g., MCl₂) or an acetate (B1210297) (e.g., M(OAc)₂), in an appropriate solvent like methanol, ethanol (B145695), or acetonitrile. nih.govbohrium.com The reaction is often carried out at room temperature or with gentle heating to facilitate the complex formation. The resulting metal complexes may precipitate from the solution or can be isolated by evaporation of the solvent.

Characterization of these complexes relies on a suite of analytical and spectroscopic techniques:

Elemental Analysis: To confirm the stoichiometric ratio of metal to ligand.

Infrared (IR) Spectroscopy: To verify the coordination of the ligand to the metal. A key indicator is the shift of the C=O stretching frequency (ν(C=O)) to a lower wavenumber upon complexation, which confirms the involvement of the carbonyl oxygen in bonding. bendola.com Similarly, changes in the vibrations associated with the quinoline ring can indicate the coordination of the nitrogen atom. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can confirm the structure of the complex in solution. acs.orgacs.org

UV-Visible Spectroscopy: To study the electronic transitions within the complex, including ligand-based π→π* transitions, n→π* transitions, and metal-centered or charge-transfer bands. nih.govfrontiersin.org

Mass Spectrometry: To determine the molecular weight of the complex and confirm its composition. acs.orgnih.gov

Single-Crystal X-ray Diffraction: This technique provides definitive proof of the solid-state structure, revealing precise bond lengths, bond angles, coordination geometry, and intermolecular interactions. nih.govacs.org

Transition metals like copper, iron, and zinc readily form complexes with N,O-donor ligands. While specific data for this compound complexes are not widely published, data from analogous quinoline-based Schiff base and 8-hydroxyquinoline derivative complexes provide insight into their expected properties. nih.govnih.govnih.gov

Copper(II) Complexes: Cu(II) complexes with quinoline derivatives are widely studied. They are typically paramagnetic and colored due to d-d electronic transitions. Electron Paramagnetic Resonance (EPR) spectroscopy is a key tool for their characterization. nih.gov For instance, the g-values in EPR spectra can indicate the geometry and the nature of the metal-ligand bond; g∥ values less than 2.3 are suggestive of a covalent bond between the copper and the ligand. bendola.com

Iron(II) Complexes: Fe(II) complexes with ligands based on 8-aminoquinoline (B160924) have been synthesized and characterized. These complexes are often octahedral, and their magnetic properties can be tuned, with some exhibiting spin-crossover behavior where the spin state of the iron center changes in response to temperature. rsc.org

Zinc(II) Complexes: As a d¹⁰ metal ion, Zn(II) forms diamagnetic and typically colorless complexes. These complexes are often fluorescent, making them interesting for applications in chemical sensing and organic light-emitting diodes (OLEDs). researchgate.netspringerprofessional.de The coordination of the ligand to zinc is confirmed by techniques like IR and NMR spectroscopy. acs.org

The following table presents representative data for analogous Cu(II) and Zn(II) complexes with other 8-substituted quinoline ligands, illustrating the typical characterization results.

| Complex (Analogous System) | Metal Ion | Yield (%) | Key IR Bands (cm⁻¹) | UV-Vis λₘₐₓ (nm) | Proposed Geometry | Reference |

|---|---|---|---|---|---|---|

| [Cu(L)₂(OAc)₂] where L is an 8-hydroxyquinoline Schiff base | Cu(II) | 56 | ~1632 (C=N), ~1112 (C-O) | ~297, ~422 | Distorted Octahedral | nih.gov |

| [Zn(HL)₂] where HL is 2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde | Zn(II) | 72 | ~1622 (C=N), ~758 (Zn-O), ~529 (Zn-N) | 231, 259, 303, 393 | Tetrahedral | nih.gov |

| Fe(L1)₂₂ where L1 is an imine ligand from 8-aminoquinoline | Fe(II) | N/A | N/A | N/A | Octahedral (Low-Spin) | rsc.org |

Lanthanide ions (Ln³⁺) form complexes with this compound, leading to compounds with distinctive luminescent and magnetic properties. Due to the low absorption cross-section of lanthanide ions, their luminescence is typically sensitized through the "antenna effect." mdpi.comnih.govineosopen.org In this process, the organic ligand, such as the benzoyl-quinoline scaffold, absorbs UV light efficiently and transfers the excitation energy to the central lanthanide ion, which then emits light at its characteristic, sharp wavelengths. nih.gov

Photophysical Properties: Complexes with ions like Europium(III) (Eu³⁺) and Terbium(III) (Tb³⁺) are expected to show bright red and green luminescence, respectively. The efficiency of this energy transfer and the resulting quantum yield depend on the energy level of the ligand's triplet state relative to the emissive level of the lanthanide ion. mdpi.comrsc.org The methoxybenzoyl group can be advantageous, as its extended π-system can enhance light absorption. The study of these properties involves fluorescence spectroscopy to measure excitation and emission spectra, as well as luminescent lifetimes. mdpi.com

Magnetic Properties: Most lanthanide ions are paramagnetic due to the presence of unpaired f-electrons. Unlike transition metals, the 4f electrons of lanthanides are well-shielded from the ligand field, so their magnetic moments are less affected by the coordination environment. Some lanthanide complexes, particularly those of Dysprosium(III) (Dy³⁺) and Terbium(III) (Tb³⁺), can behave as single-molecule magnets (SMMs), which are individual molecules that exhibit slow magnetic relaxation. rsc.org This property is highly dependent on the coordination geometry and the local symmetry of the lanthanide ion.

Transition Metal Complexes (e.g., Cu(II), Fe(II), Zn(II))

Coordination Geometries and Electronic Configurations in Complexes

The coordination geometry of a metal complex is determined by the size and electronic configuration of the metal ion, as well as the steric and electronic properties of the ligand.

Transition Metal Complexes:

Cu(II) (d⁹): Copper(II) complexes are subject to Jahn-Teller distortion, leading to a preference for non-regular geometries. Common geometries include distorted octahedral and square pyramidal. tandfonline.comrsc.org With two bidentate ligands like this compound, a [Cu(L)₂] complex would likely adopt a distorted square planar or tetrahedral geometry.

Fe(II) (d⁶): Iron(II) typically forms octahedral complexes, [Fe(L)₃]²⁺ or [Fe(L)₂(X)₂], where X is a monodentate ligand. These can be high-spin or low-spin depending on the ligand field strength. Strong-field ligands like those with N-donors favor a low-spin (S=0, diamagnetic) configuration. rsc.org

Zn(II) (d¹⁰): Zinc(II) is flexible in its coordination but most commonly adopts a four-coordinate tetrahedral geometry, as in [Zn(L)₂]. nih.govnih.gov Five- and six-coordinate complexes are also known. mdpi.com

Lanthanide Metal Complexes (fⁿ): Lanthanide ions are larger and have higher coordination numbers, typically ranging from 7 to 10. mdpi.com With three bidentate this compound ligands, a complex like [Ln(L)₃]³⁺ would likely have a coordination number of 6, which is low for lanthanides. More commonly, additional ligands such as water, nitrate, or solvent molecules co-coordinate to satisfy the metal's coordination preference, leading to 8- or 9-coordinate geometries like a distorted dodecahedron or a capped square antiprism. mdpi.com

Ligand Field Theory and Spectroscopic Signatures of Metal Binding

Ligand Field Theory (LFT) is an extension of molecular orbital theory used to describe the electronic structure and bonding in coordination complexes. nih.gov When ligands approach a central transition metal ion, the degeneracy of the five d-orbitals is lifted. The pattern of this splitting depends on the coordination geometry.

d-orbital Splitting: In an octahedral field, the d-orbitals split into a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). In a tetrahedral field, the splitting is inverted and smaller. For a square planar geometry, the splitting is more complex.

Spectroscopic Signatures: The energy difference between the split d-orbitals (Δ) often corresponds to the energy of photons in the visible region of the electromagnetic spectrum. The absorption of light to promote an electron from a lower-energy d-orbital to a higher-energy one is known as a d-d transition. These transitions are responsible for the characteristic colors of many transition metal complexes. For Cu(II) complexes, a broad absorption band in the visible region is typically assigned to d-d transitions. nih.gov

Charge-Transfer Bands: In addition to d-d transitions, the UV-Vis spectra of complexes with ligands like this compound often show intense bands corresponding to ligand-to-metal charge transfer (LMCT). nih.gov These occur when an electron is promoted from a ligand-based orbital to a metal-based orbital. These bands are usually at higher energy (in the UV or near-UV region) than d-d transitions. The binding of the metal is also clearly indicated by shifts in the ligand's internal π→π* and n→π* transitions. frontiersin.org

Applications in Inorganic Catalysis

Metal complexes based on quinoline scaffolds are recognized for their catalytic prowess in a variety of organic transformations. researchgate.net The combination of a redox-active metal center and a tunable ligand framework allows for the design of specialized catalysts.

Oxidation Catalysis: Copper-quinoline complexes have been shown to be effective catalysts for catechol oxidase-mimicking reactions, specifically the oxidation of catechol to o-quinone. mdpi.com The efficiency of these catalysts depends on the specific structure of the quinoline ligand and the counter-ion of the copper salt used. This suggests that a Cu(II) complex of this compound could be a promising catalyst for oxidation reactions.

C-H Bond Functionalization: Palladium(II) and Iron(II) complexes with quinoline-based ligands have been successfully employed as catalysts for the selective C-H functionalization of various substrates. researchgate.netrsc.org For example, Pd(II) complexes can catalyze the chlorination of carboxylic acids, while Fe(II) complexes are active in the C-H borylation of arenes. researchgate.netrsc.org The N,O-chelation from a ligand like this compound could provide the stability and electronic environment needed for a metal center to perform such catalytic cycles. The development of robust and efficient catalysts from earth-abundant metals like iron is a particularly active area of research. rsc.org

While specific catalytic applications for this compound complexes are yet to be extensively reported, the rich catalytic chemistry of related quinoline-metal systems indicates a fertile ground for future investigation. researchgate.netrsc.org

Supramolecular Chemistry and Self Assembly of Quinoline Based Systems

Principles of Non-Covalent Interactions in Quinoline (B57606) Derivatives

The structural integrity and function of large molecules and supramolecular structures are maintained by non-covalent interactions. orchemsoc.in In quinoline derivatives, several types of non-covalent interactions are prominent, governing their self-assembly and molecular recognition properties. These interactions, while weaker than covalent bonds, are crucial in diverse fields such as materials science and drug design. acs.orgtaylorandfrancis.com

Key non-covalent interactions in quinoline derivatives include:

Hydrogen Bonding: This is a critical interaction in many chemical and biological systems. taylorandfrancis.com In quinoline derivatives, hydrogen bonds can form between hydrogen atoms and electronegative atoms like oxygen and nitrogen. For instance, in the crystal structure of some quinoline compounds, C-H···O hydrogen bonds contribute to the formation of zigzag chains. nih.gov Although oxygen is highly electronegative, other atoms like sulfur and selenium can also participate in strong hydrogen bonds, a factor influenced by polarizability and dispersion forces. orchemsoc.in

π-π Stacking: The aromatic nature of the quinoline ring system allows for π-π stacking interactions. These interactions are significant in the formation of supramolecular assemblies. acs.org

C-H···π Interactions: These are weak hydrogen bonds where a C-H bond acts as the hydrogen donor and a π-system acts as the acceptor. Such interactions have been observed to link molecular chains in the crystal structures of certain quinoline derivatives. nih.gov

Halogen Bonding: This interaction involves a halogen atom acting as an electrophilic species, interacting with a Lewis base. It is comparable in strength and directionality to hydrogen bonding and is influential in crystal engineering. uantwerpen.be

The interplay of these non-covalent forces dictates the three-dimensional structures and, consequently, the properties of quinoline-based compounds. acs.orgnih.gov

Formation of Supramolecular Assemblies

The formation of well-defined, larger architectures from molecular building blocks through non-covalent interactions is a cornerstone of supramolecular chemistry. Quinoline derivatives are versatile platforms for constructing such assemblies due to their ability to engage in various intermolecular forces.

Hydrogen Bonding-Mediated Assembly: Hydrogen bonds are a primary driver for the self-assembly of many organic molecules. In the case of a related compound, 8-Methoxy-4-(4-methoxyphenyl)quinoline, C-H···O hydrogen bonds are instrumental in linking molecules into zigzag chains within the crystal lattice. nih.gov This demonstrates the capacity of methoxy-substituted quinolines to form extended structures through hydrogen bonding.

π-π Stacking and C-H···π Interactions: The planar aromatic rings of quinoline systems facilitate π-π stacking, where the rings arrange in a face-to-face or face-to-edge manner. Additionally, weak C-H···π interactions contribute to the stability of the resulting supramolecular structures. nih.gov In some quinoline-containing spiropyrrolizine compounds, both C-H···π and π-π interactions are crucial for stabilizing their solid-state structures. acs.orgnih.gov

Metal-Ligand Coordination: The nitrogen atom in the quinoline ring and the oxygen atom of the benzoyl group in 8-(4-Methoxybenzoyl)quinoline can act as coordination sites for metal ions. This property allows for the formation of metal-organic frameworks (MOFs) and coordination polymers. For example, quinoline derivatives are used as intermediates in the synthesis of aluminium(III) quinolinolate complexes, which are important materials in organic light-emitting devices (OLEDs). nih.gov The ability to form coordination complexes is a key feature in the design of functional supramolecular materials.

Table 1: Non-Covalent Interactions in Quinoline Derivatives and their Role in Supramolecular Assembly

| Interaction Type | Description | Role in Assembly | Example from Related Systems |

| Hydrogen Bonding | An attractive interaction between a hydrogen atom and an electronegative atom (e.g., O, N). taylorandfrancis.com | Directs the formation of chains, sheets, and 3D networks. | C-H···O bonds form zigzag chains in 8-Methoxy-4-(4-methoxyphenyl)quinoline. nih.gov |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. acs.org | Stabilizes layered and columnar structures. | Contributes to the crystal packing of quinoline-containing spiropyrrolizines. acs.orgnih.gov |

| Metal-Ligand Coordination | Formation of a coordinate bond between a central metal atom and surrounding ligands. | Creates robust and often porous frameworks (MOFs). | Intermediates for Aluminium(III) quinolinolate complexes for OLEDs. nih.gov |

| C-H···π Interactions | A weak hydrogen bond between a soft acid (C-H) and a soft base (π-system). nih.gov | Links molecular chains and adds to overall structural stability. | Links chains in the crystal structure of 8-Methoxy-4-(4-methoxyphenyl)quinoline. nih.gov |

Host-Guest Chemistry Involving Quinoline-Based Guests or Hosts

Host-guest chemistry, a central concept in supramolecular chemistry, involves the binding of a smaller molecule (the guest) within a cavity or pocket of a larger molecule (the host). While specific research on this compound as a host or guest is not prevalent, the quinoline framework is a component in various host-guest systems.

The potential for this compound to participate in host-guest chemistry is suggested by its structural features. The aromatic rings could interact with electron-deficient or electron-rich guests via π-π stacking, while the methoxybenzoyl group could offer sites for hydrogen bonding.

In a broader context, quinoline derivatives have been incorporated into larger host molecules. For instance, cyclodextrins, which are common hosts, can encapsulate hydrophobic guests in their cavities. thno.org A molecule like this compound, with its hydrophobic quinoline and methoxybenzoyl moieties, could potentially act as a guest for such macrocyclic hosts. The formation of such host-guest complexes is driven by favorable non-covalent interactions, leading to applications in areas like drug delivery and sensing. thno.orgrsc.org

Dynamic Covalent Chemistry Approaches in Quinoline Systems

Dynamic covalent chemistry (DCC) combines the reversibility of non-covalent interactions with the robustness of covalent bonds. nih.govwikipedia.org This strategy allows for the synthesis of complex molecules and materials under thermodynamic control, enabling "error-checking" and adaptation. nih.gov

While direct applications of dynamic covalent chemistry specifically involving this compound are not widely reported, the quinoline scaffold is relevant to this field. For example, research on 8-quinoline boronic esters has demonstrated photoswitchable internal catalysis that can tune the rate of boronic ester/diol exchange. chemrxiv.org This highlights the potential of incorporating quinoline units into dynamic systems where their electronic and coordinating properties can be exploited to control reversible reactions.

The formation of imines, a common reaction in DCC, could potentially involve quinoline-based aldehydes or amines. wikipedia.org The reversible nature of imine formation allows for the creation of dynamic libraries of compounds from which specific structures can be selected. Given the synthetic accessibility of various functionalized quinolines, their integration into dynamic covalent systems presents an avenue for the development of novel functional materials and sensors.

Chemical Reactivity and Mechanistic Investigations

Reaction Pathways and Transition State Analysis

The reaction pathways of 8-(4-methoxybenzoyl)quinoline are diverse, involving transformations at the quinoline (B57606) core, the carbonyl group, or the methoxy (B1213986) substituent. Mechanistic investigations, often supported by computational studies such as Density Functional Theory (DFT), provide insights into the transition states that govern these reactions.

Transition state analysis for electrophilic aromatic substitution on quinoline indicates the formation of a Wheland intermediate (a resonance-stabilized carbocation). The stability of this intermediate determines the regioselectivity of the reaction. imperial.ac.uk Attack at C5 and C7 are generally favored in 8-substituted quinolines as this avoids disruption of the pyridine (B92270) ring's aromaticity in some resonance structures.

Nucleophilic additions to the carbonyl group of the benzoyl moiety represent another major reaction pathway. These reactions proceed through a tetrahedral intermediate. The stereochemical outcome of these additions can often be predicted by models such as the Felkin-Anh or Cieplak models, which consider steric and electronic effects of the adjacent substituents. academie-sciences.fr

The synthesis of 8-acylquinolines itself can proceed through various pathways, including a copper-catalyzed [3 + 2 + 1] annulation strategy between anthranils and phenylacetaldehydes. mdpi.com Mechanistic studies of such reactions, supported by DFT calculations, help to elucidate the transition states and intermediates involved. rsc.orgchemrxiv.org

Regioselectivity and Stereoselectivity in Reactions Involving the Quinoline and Benzoyl Moieties

Regioselectivity and stereoselectivity are critical aspects of the chemical reactions of this compound.

Regioselectivity:

In electrophilic substitution reactions on the quinoline ring of this compound, the substitution pattern is highly regioselective. Due to the electronic properties of the quinoline nucleus, electrophilic attack preferentially occurs on the benzene (B151609) ring at positions C5 and C8. gcwgandhinagar.com However, with a substituent already at the C8 position, the likely positions for further substitution are C5 and C7. For instance, metal-free halogenation of 8-substituted quinolines using trihaloisocyanuric acid has been shown to be highly regioselective for the C5 position. scispace.com This high regioselectivity is attributed to the electronic activation of the C5 position by the quinoline nitrogen and the directing effect of the C8-substituent.

| Reaction | Reagents | Major Product(s) | Reference |

| Bromination of 8-aminoquinoline (B160924) | Br2/CH3CN | 5-bromo-8-aminoquinoline and 5,7-dibromo-8-aminoquinoline | scispace.com |

| Chlorination of N-(quinolin-8-yl)pivalamide | TCCA/ACN | N-(5-chloroquinolin-8-yl)pivalamide | scispace.com |

This table presents data for analogous 8-substituted quinoline systems to illustrate expected regioselectivity.

Nucleophilic substitution reactions on the quinoline ring are directed to the electron-deficient pyridine ring, primarily at the C2 and C4 positions. gcwgandhinagar.comimperial.ac.uk

Stereoselectivity:

Stereoselectivity is most relevant in reactions involving the carbonyl group of the benzoyl moiety. Nucleophilic addition to the carbonyl carbon creates a new stereocenter. The stereochemical outcome is influenced by the steric hindrance posed by the quinoline ring and the methoxyphenyl group. libretexts.org In the absence of a chiral catalyst, a racemic mixture of enantiomers would typically be expected. However, the inherent chirality of enzyme-catalyzed reactions or the use of chiral reagents can lead to high stereoselectivity. libretexts.org For example, in the reduction of the carbonyl group using a hydride source, the approach of the nucleophile can be sterically hindered by the bulky quinoline system, potentially leading to a preferred direction of attack and a diastereomeric or enantiomeric excess of one product. libretexts.org

Functional Group Transformations on the this compound Skeleton

The functional groups present in this compound—the quinoline nitrogen, the ketone carbonyl, and the methoxy ether—are all amenable to a variety of chemical transformations.

Transformations of the Quinoline Nitrogen:

The nitrogen atom of the quinoline ring is basic and can be protonated, alkylated, or N-oxidized. gcwgandhinagar.com These transformations can significantly alter the electronic properties and reactivity of the quinoline system.

Transformations of the Carbonyl Group:

The ketone functionality is one of the most versatile handles for functional group interconversions. mit.edublogspot.comorganic-chemistry.org

Reduction: The carbonyl group can be reduced to a secondary alcohol using various reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The resulting alcohol can be a precursor for further reactions.

Oxidation: While the ketone is already in a relatively high oxidation state, Baeyer-Villiger oxidation could potentially convert the benzoyl group into an ester.

Condensation Reactions: The carbonyl group can react with amines to form imines or with hydroxylamine (B1172632) to form oximes. It can also participate in Wittig-type reactions to form alkenes.

Grignard and Organolithium Reactions: Addition of Grignard reagents or organolithium compounds to the carbonyl group will produce tertiary alcohols.

| Transformation | Reagent(s) | Product Type |

| Reduction | NaBH4, MeOH | Secondary Alcohol |

| Reductive Amination | R-NH2, NaBH3CN | Secondary Amine |

| Wittig Reaction | Ph3P=CH2 | Alkene |

| Grignard Reaction | R-MgBr, Et2O | Tertiary Alcohol |

This table provides examples of common functional group transformations applicable to the benzoyl moiety.

Transformations of the Methoxy Group:

The methoxy group on the benzoyl ring is an ether linkage. It is generally stable but can be cleaved under harsh conditions, for example, using strong acids like HBr or BBr3, to yield the corresponding phenol. mit.edu

Photochemical Transformations

The photochemical behavior of this compound is anticipated to be influenced by both the quinoline and the benzoyl chromophores. The first law of photochemistry states that light must be absorbed for a photochemical reaction to occur. msu.edu Both quinoline and benzophenone (B1666685) (a close analog of the benzoyl moiety) absorb UV light, making them photoactive.

The photochemistry of aromatic ketones like benzophenone is well-studied and often involves the promotion of the molecule to an excited triplet state. msu.edu This excited state can participate in several types of reactions, including:

Photoreduction: In the presence of a hydrogen donor, the excited ketone can abstract a hydrogen atom, leading to the formation of a ketyl radical. Dimerization of this radical can lead to pinacol (B44631) coupling products.

Paterno-Büchi Reaction: The excited ketone can undergo a [2+2] cycloaddition with an alkene to form an oxetane.

Quinoline itself can undergo photochemical reactions. For instance, photochemical dearomative cycloadditions of quinolines with alkenes have been reported, often requiring a photosensitizer and a Lewis acid. nih.gov The regioselectivity of these cycloadditions can be influenced by substituents on the quinoline ring and the polarity of the solvent. nih.gov

Furthermore, quinoline derivatives have been utilized as photoremovable protecting groups. acs.org Irradiation with light can induce cleavage of a bond, releasing a protected functional group. In the case of this compound, it is conceivable that it could be engineered into a system where photochemical cleavage of the C-C bond between the quinoline and the carbonyl group could occur under specific conditions.

The presence of the methoxy group may also influence the photochemical pathways by altering the energy levels and lifetimes of the excited states. While specific photochemical studies on this compound are not widely reported, the known photochemistry of its constituent parts suggests a rich and complex reactivity under irradiation.

Applications in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

Quinoline (B57606) derivatives are a cornerstone in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). semanticscholar.org Their utility stems from their excellent properties as electron carriers and emitters. nih.govscispace.com The introduction of various substituents to the quinoline ring system allows for the tuning of their luminescent properties, making them versatile components in OLED technology. nih.govscispace.com

Compounds containing the quinoline ring system are frequently used as scaffolds for materials in medical and industrial settings, including OLEDs and photovoltaic cells. semanticscholar.org For instance, derivatives of 8-hydroxyquinoline (B1678124) are well-known for their role as electron carriers in OLEDs. nih.govscispace.com A notable example is Tris(8-hydroxyquinoline) aluminum (Alq3), a benchmark material used as an emitter and electron-transporter in OLEDs for decades. scispace.com

The specific structural features of 8-(4-Methoxybenzoyl)quinoline, combining a quinoline core with a methoxybenzoyl group, suggest its potential as a building block for novel luminescent materials. A related compound, 8-Methoxy-4-(4-methoxyphenyl)quinoline, has been synthesized as a key intermediate for creating aluminum(III) quinolinolate complexes, which are valued for their semiconductor properties and application as electron-transport layer materials in OLEDs. researchgate.netnih.gov This highlights the relevance of the 8-substituted quinoline framework in developing materials for OLEDs.

Furthermore, recent research has focused on quinoline-based Thermally Activated Delayed Fluorescence (TADF) emitters that also exhibit aggregation-induced emission (AIE). These materials are highly promising for creating efficient non-doped OLEDs. rsc.org The design of such molecules often involves linking a quinoline unit with a suitable donor moiety to achieve a small singlet-triplet energy gap (ΔE_ST), a key requirement for TADF. rsc.org

The control over photoluminescence and photophysical properties is critical for applications ranging from OLEDs to biological imaging and sensing. acs.org The ability to synthetically modify quinoline-containing compounds allows for precise control over their emission energies and photoluminescence quantum yields (PLQYs). acs.org

Photonic and Optoelectronic Properties of Quinoline Derivatives

The photonic and optoelectronic properties of quinoline derivatives are highly dependent on their molecular structure, including the nature and position of substituents on the quinoline ring. These modifications influence the electron distribution, energy levels of molecular orbitals (HOMO and LUMO), and consequently, their absorption and emission spectra. rsc.org

Studies on various quinoline derivatives have revealed key structure-property relationships:

Absorption and Emission: Quinoline derivatives typically exhibit absorption bands in the UV-visible region. For example, a series of synthesized quinolines showed absorption maxima between 230-320 nm, attributed to π-π* transitions, with a shoulder in the 320-450 nm range corresponding to n-π* transitions. scielo.br The fluorescence properties are often sensitive to solvent polarity. scielo.br

Substituent Effects: The introduction of different functional groups can cause significant shifts in the absorption and emission wavelengths. For instance, attaching an alkoxyaryl group at the C2 position can introduce an intense absorption band around 290 nm that is not present when an aryl group is at the C4 position. scielo.br Electron-withdrawing groups like a nitro group can cause a blue shift and lead to fluorescence quenching. rsc.org

Solvatochromism: Many quinoline derivatives exhibit solvatochromism, where the color of the substance changes with the polarity of the solvent. This is demonstrated by shifts in the maximum absorption wavelength (λmax) in different solvents. rsc.org

Quantum Yield: The photoluminescence quantum yield (PLQY), a measure of the efficiency of the fluorescence process, can be significantly altered by structural modifications. N-alkylation of quinoline compounds is one method used to control emission energies and PLQYs. acs.org

The table below summarizes the photophysical properties of some representative quinoline derivatives, illustrating the impact of structural variations.

| Compound Name | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) |

| 2-(Hydroxymethyl)-7-(methoxymethoxy)-4-(4-methoxyphenyl)quinoline-8-carbonitrile acs.org | KMOPS buffer | 363 | 465 | 102 |

| 4-Chloro-7-(methoxymethoxy)-2-methylquinoline-8-carbonitrile acs.org | KMOPS buffer | 338 | 425 | 87 |

| 7-(Methoxymethoxy)-2-methyl-4-morpholinoquinoline-8-carbonitrile acs.org | KMOPS buffer | 370 | 467 | 97 |

This table is generated based on data from the cited research paper for illustrative purposes.

Theoretical calculations, such as Density Functional Theory (DFT), are often employed alongside experimental work to understand the electronic transitions and predict the optoelectronic properties of new quinoline derivatives. rsc.orgresearchgate.net For example, the calculated HOMO-LUMO energy gap can provide insights into the molecule's stability and reactivity. researchgate.net

Potential in Sensing Technologies

The inherent fluorescence of the quinoline scaffold and its ability to chelate metal ions make quinoline derivatives excellent candidates for the development of chemical sensors. nih.govscispace.com In particular, they have been widely explored as fluorescent chemosensors for detecting various metal ions. scispace.com

The sensing mechanism often relies on the modulation of the quinoline's fluorescence upon binding with a target analyte. For 8-hydroxyquinoline and its derivatives, the free ligand is often weakly fluorescent due to an excited-state intermolecular proton transfer from the hydroxyl group to the pyridine (B92270) nitrogen. scispace.com Upon chelation with a metal ion, this process is blocked, and the rigidity of the molecule increases, leading to a significant enhancement of the fluorescence emission. scispace.com This "turn-on" fluorescence response provides a sensitive and selective method for metal ion detection. scispace.com

Derivatives of 8-aminoquinoline (B160924) have also been investigated for their chemosensing capabilities. Acylthiourea derivatives appended with an 8-aminoquinoline moiety have been shown to act as sensors for anions like fluoride (B91410) and cations like mercury(II) and zinc(II). researchgate.net

Lanthanide complexes incorporating quinoline derivatives are another important class of luminescent probes. acs.org For instance, receptors containing an 8-(benzyloxy)quinoline arm that coordinates to a lanthanide ion have been designed for the selective sensing of biologically important anions like adenosine (B11128) monophosphate (AMP). acs.org The binding event induces changes in the luminescence intensity and lifetime of the lanthanide ion, allowing for detection. acs.org The versatility of the quinoline structure allows for the design of sensors for a wide array of analytes, from metal ions to biological molecules, making it a valuable platform in the development of advanced sensing technologies. researchgate.netacs.org

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Structural Diversification

Future research will focus on creating a wider array of 8-(4-Methoxybenzoyl)quinoline analogs to explore and fine-tune its chemical and physical properties. While traditional methods for quinoline (B57606) synthesis can be effective, they often face limitations such as harsh reaction conditions and restricted substrate scope. numberanalytics.com Modern synthetic chemistry offers more sustainable and efficient alternatives.

Emerging strategies applicable to the diversification of the this compound scaffold include:

C-H Activation and Functionalization: Exploring new reaction pathways, such as direct C-H activation, would allow for the introduction of various functional groups onto the quinoline core or the benzoyl moiety without the need for pre-functionalized starting materials. numberanalytics.com This expands the toolkit for creating derivatives with tailored electronic and steric properties.

Multicomponent Reactions (MCRs): The use of MCRs, particularly those employing environmentally benign conditions like microwave assistance or green solvents, presents a powerful method for rapidly generating libraries of complex quinoline derivatives from simple precursors. rsc.orgresearchgate.net Strategies such as the Povarov reaction, which can form quinolines from anilines, aldehydes, and dienophiles, could be adapted to create diverse analogs. researchgate.net

Advanced Catalysis: The development of novel catalysts, including those based on abundant metals or nanocatalysts (e.g., CuO or Fe₃O₄ nanoparticles), offers a pathway to more cost-effective and sustainable syntheses. numberanalytics.comnih.gov These catalysts can improve yields and facilitate reactions under milder conditions. For instance, palladium-catalyzed reactions like Suzuki and Buchwald-Hartwig couplings are already used to create complex quinoline derivatives and could be applied to modify the this compound structure. nih.gov

Green Chemistry Approaches: A significant future direction involves the adoption of greener synthetic protocols. This includes using water or ethanol (B145695) as a solvent, employing catalyst-free conditions where possible, and designing one-pot cascade reactions that reduce waste by minimizing purification steps. rsc.orgacs.org

These advanced synthetic methods will be crucial for systematically modifying the this compound structure, particularly at the 4- and 8-positions, which are often critical for biological activity. nih.gov

Advanced Spectroscopic Probes and Imaging Techniques for Chemical Systems

The inherent photophysical properties of the quinoline nucleus suggest a promising future for its derivatives as advanced spectroscopic tools. Quinoline-based compounds have been investigated as fluorescence probes, and this potential remains largely untapped for this compound specifically. nih.gov

Future research in this area could involve:

Development of "Turn-On" or "Turn-Off" Fluorescent Probes: By strategically modifying the this compound structure, it may be possible to design sensors where the fluorescence is quenched or enhanced upon binding to a specific analyte, such as a metal ion or a biologically relevant molecule. The design could leverage mechanisms like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). mdpi.com

Probes for Environmental and Food Safety: Quinoline derivatives can be engineered to detect heavy metal ions. mdpi.com Future work could adapt the this compound scaffold to create selective and sensitive probes for contaminants like lead, mercury, or cadmium in environmental or food samples.

Bioimaging Agents: The quinoline scaffold's ability to chelate metal ions and its favorable spectroscopic properties make it a candidate for developing imaging agents. nih.govmdpi.com Derivatives of this compound could be explored for their potential in cellular imaging, tracking biological processes, or identifying specific cell types or disease states.

The success of these applications will depend on synthetic diversification to tune the molecule's absorption and emission wavelengths, quantum yield, and binding selectivity.

High-Throughput Computational Screening and Design of Quinoline Scaffolds

High-throughput screening (HTS) and computational design are transforming drug discovery and materials science by rapidly identifying promising candidates from vast chemical libraries. plos.org The quinoline scaffold is frequently found in HTS campaigns due to its versatile biological activities. rsc.orgnih.gov

Future research leveraging these techniques for this compound would include:

Virtual Screening of Derivative Libraries: Computational docking and molecular dynamics simulations can be used to screen virtual libraries of this compound derivatives against various biological targets, such as enzymes or receptors. This in silico approach can predict binding affinities and modes of action, prioritizing a smaller number of compounds for synthesis and experimental validation. mdpi.com This is particularly relevant as quinoline scaffolds have shown activity against targets in diseases like leishmaniasis and Alzheimer's. mdpi.comnih.gov

Rational Drug Design: Based on the structure of a biological target, computational methods can guide the rational design of novel this compound derivatives with enhanced potency and selectivity. mdpi.com For example, understanding how small structural modifications, like altering substituent positions, affect receptor affinity can lead to the design of molecules with more favorable biological profiles. mdpi.com

Predicting Physicochemical Properties: Computational tools can predict the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of new derivatives. This allows researchers to filter out compounds with poor pharmacokinetic properties early in the design process, saving time and resources. mdpi.com

The integration of HTS and computational screening provides a powerful engine for discovering new applications for the this compound scaffold, accelerating the journey from initial concept to functional molecule. plos.orgrsc.org

Integration with Nanoscience and Advanced Functional Materials

The intersection of quinoline chemistry with nanoscience is an emerging field with significant potential. nih.gov Nanotechnology offers novel ways to deliver, present, and utilize molecules, while the unique properties of quinoline derivatives can impart new functionalities to nanomaterials. meddocsonline.orgfrontiersin.org

Future directions for this compound in this domain include:

Organic Light-Emitting Devices (OLEDs): Quinolinolate complexes, particularly those involving aluminum (III), are important for their semiconductor properties and use as electron-transport layer materials in OLEDs. A closely related compound, 8-methoxy-4-(4-methoxyphenyl)quinoline, has been synthesized as an intermediate for such applications. researchgate.netbgsu.edu This strongly suggests that this compound could serve as a valuable ligand for creating metal complexes with desirable photoluminescent and charge-transport properties for next-generation displays and lighting.

Nanosensors: Integrating this compound derivatives onto the surface of nanoparticles or nanofibers could lead to highly sensitive nanosensors. meddocsonline.org The high surface-area-to-volume ratio of nanomaterials can amplify the detection signal, enabling the detection of trace amounts of analytes. meddocsonline.org

Nano-Encapsulation for Delivery Systems: Nano-encapsulation techniques can be used to improve the delivery of active compounds. frontiersin.org Derivatives of this compound with therapeutic potential could be encapsulated within nanocarriers to enhance their stability, solubility, and targeted delivery in biological systems.

Antimicrobial Food Packaging: Inorganic nanoparticles are being explored for use in antimicrobial food packaging. meddocsonline.org Functionalizing these nanoparticles with quinoline derivatives, which are known to have antimicrobial properties, could create advanced packaging materials that inhibit microbial growth and extend the shelf-life of food products. frontiersin.orgmdpi.com

The synergy between the molecular-level design of this compound derivatives and the unique physical properties of nanomaterials opens a vast landscape for the creation of advanced functional materials with applications in electronics, medicine, and food science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.